The Dual Identity of Nicotinic Acid Mononucleotide Triethylamine: A Technical Guide to its Role in the NAD+ Salvage Pathway and its Analysis

The Dual Identity of Nicotinic Acid Mononucleotide Triethylamine: A Technical Guide to its Role in the NAD+ Salvage Pathway and its Analysis

<

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the distinct roles of Nicotinic Acid Mononucleotide (NaMN) and Triethylamine in the context of the essential NAD+ salvage pathway. We will first elucidate the critical biological function of NaMN as a core intermediate in NAD+ biosynthesis and then clarify the indispensable technical role of triethylamine as a chemical reagent for the accurate scientific investigation of this pathway.

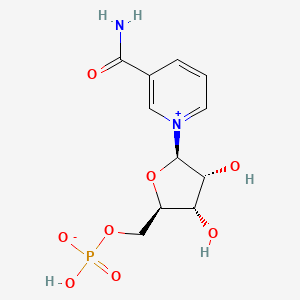

Part 1: The Biological Imperative: Nicotinic Acid Mononucleotide in the Preiss-Handler Pathway

Nicotinamide Adenine Dinucleotide (NAD+) is a vital coenzyme present in all living cells, central to energy metabolism, DNA repair, and cellular signaling.[1][2][3] To maintain necessary levels, cells utilize several biosynthetic routes, including salvage pathways that recycle NAD+ precursors. One such critical route is the Preiss-Handler pathway, which converts nicotinic acid (NA), a form of Vitamin B3, into NAD+.[1][4] Nicotinic Acid Mononucleotide (NaMN) is a cornerstone intermediate of this pathway.[2][5]

The synthesis of NAD+ via the Preiss-Handler pathway is a three-step enzymatic cascade:

-

Formation of NaMN : The pathway initiates with the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NaMN. This reaction is catalyzed by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT).[4][6][7][8] NAPRT is a key rate-limiting enzyme in this specific salvage route.[7]

-

Adenylation to NaAD : The newly synthesized NaMN is then adenylated, using ATP as the donor for the adenylyl group, to form nicotinic acid adenine dinucleotide (NaAD).[9] This crucial step is carried out by a family of enzymes known as Nicotinamide/Nicotinate Mononucleotide Adenylyltransferases (NMNATs).[10][11][12] NMNATs are central to NAD+ biosynthesis as they function in multiple NAD+ production pathways.[10][11][13]

-

Amidation to NAD+ : In the final step, the nicotinic acid moiety of NaAD is amidated to a nicotinamide group, yielding the final product, NAD+. This ATP-dependent reaction is catalyzed by NAD Synthetase (NADS).[4][14][15][16]

This sequence of biochemical transformations underscores the non-negotiable role of NaMN as a direct precursor to NAD+ in the Preiss-Handler pathway.

Caption: The Preiss-Handler Pathway for NAD+ Synthesis.

Part 2: The Analytical Tool: Triethylamine in the Quantification of NAD+ Metabolites

While triethylamine has no physiological role within the NAD+ salvage pathway, it is a critical tool for the scientific community to accurately study and quantify NaMN and other pathway intermediates. The term "Nicotinic acid mononucleotide triethylamine" often refers to the salt form of NaMN that is commercially available or formed during specific analytical procedures.[17]

NAD+ and its precursors, including NaMN, are highly polar, anionic molecules due to their phosphate groups. This chemical property makes them challenging to analyze using standard reversed-phase high-performance liquid chromatography (RP-HPLC), as they exhibit poor retention on non-polar stationary phases.[18]

To overcome this, a technique called ion-pair reversed-phase HPLC (IP-RP-HPLC) is widely employed.[18][19] This method introduces an ion-pairing reagent into the mobile phase. Triethylamine (TEA) is a commonly used ion-pairing reagent for the analysis of nucleotides and their analogues.[19][20]

The Mechanism of Action for Triethylamine in IP-RP-HPLC:

-

Neutralization: In the mobile phase, which is typically buffered to a specific pH, the triethylamine exists as the positively charged triethylammonium cation.

-

Ion-Pair Formation: This cation forms a neutral ion-pair with the negatively charged phosphate groups of NaMN and other NAD+ metabolites.[19]

-

Enhanced Retention: This newly formed neutral complex is more hydrophobic than the original anionic molecule. Consequently, it interacts more strongly with the non-polar C18 stationary phase of the HPLC column, leading to increased retention and allowing for effective separation from other cellular components.[21][22]

The use of triethylamine, or similar reagents like tributylamine, is therefore a cornerstone of reliable methods for quantifying the NAD+ metabolome, enabling researchers to study the kinetics and regulation of the salvage pathway with high precision.[19][23]

Caption: Conceptual workflow for IP-RP-HPLC analysis of NaMN.

Part 3: Experimental Protocol and Data

Protocol: Quantification of NaMN by Ion-Pair Reversed-Phase HPLC-MS/MS

This protocol provides a generalized methodology for the quantification of NaMN and other NAD+ metabolites from cell culture samples.

1. Sample Preparation (Metabolite Extraction): a. Aspirate culture medium and wash cells twice with ice-cold 0.9% NaCl solution. b. Add 1 mL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to each well of a 6-well plate. c. Scrape cells and collect the cell lysate into a microcentrifuge tube. d. Vortex vigorously for 1 minute. e. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris. f. Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator. g. Reconstitute the dried extract in 50-100 µL of the initial mobile phase for analysis.

2. HPLC-MS/MS Analysis: a. HPLC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. b. Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size). c. Mobile Phase A: 10 mM triethylamine and 15 mM acetic acid in 97:3 Water:Methanol. d. Mobile Phase B: Methanol. e. Gradient Elution:

- 0-5 min: 0% B

- 5-15 min: 0% to 80% B

- 15-18 min: 80% to 100% B

- 18-21 min: Hold at 100% B

- 21-22 min: 100% to 0% B

- 22-30 min: Re-equilibration at 0% B f. Flow Rate: 0.25 mL/min. g. Injection Volume: 10 µL. h. Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) for specific quantification of NaMN and other target metabolites.

Data Presentation: Representative Chromatographic Data

The following table summarizes typical retention characteristics for key NAD+ metabolites under IP-RP-HPLC conditions. Actual retention times may vary based on the specific column, system, and mobile phase preparation.

| Metabolite | Abbreviation | Typical Retention Time (min) |

| Nicotinic Acid | NA | ~4.5 |

| Nicotinamide | Nam | ~5.2 |

| Nicotinic Acid Mononucleotide | NaMN | ~8.9 |

| Nicotinamide Mononucleotide | NMN | ~9.5 |

| Nicotinic Acid Adenine Dinucleotide | NaAD | ~12.1 |

| Nicotinamide Adenine Dinucleotide | NAD+ | ~12.8 |

Conclusion

References

-

Ali, F., K. R. Martin, and G. G. G. M. Kuiper. "NMNAT: It's an NAD+ Synthase… It's a Chaperone… It's a Neuroprotector." Frontiers in Bioscience-Landmark, vol. 22, no. 8, 2017, pp. 1367-1388. [Link]

-

Audrito, V., et al. "NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation." Frontiers in Oncology, vol. 10, 2020, p. 359. [Link]

-

"NMNAT1." Wikipedia, Wikimedia Foundation, 15 Nov. 2023. [Link]

-

"Nicotinamide adenine dinucleotide." Wikipedia, Wikimedia Foundation, 28 Dec. 2023. [Link]

-

Sato, M., et al. "Ion-pair reversed-phase high-performance liquid chromatography of adenine nucleotides and nucleoside using triethylamine as a counterion." Journal of Chromatography B: Biomedical Sciences and Applications, vol. 689, no. 2, 1997, pp. 371-375. [Link]

-

Zhu, Y., et al. "The Roles of Moonlighting Nicotinamide Mononucleotide Adenylyl Transferases in Cell Physiology." International Journal of Molecular Sciences, vol. 23, no. 19, 2022, p. 11257. [Link]

-

"Nicotinic Acid Salvage Pathway (Preiss-Handler Pathway) Enzymes are A)..." ResearchGate. [Link]

-

Audrito, V., et al. "NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation." Frontiers in Oncology, vol. 10, 2020. [Link]

-

"What Is the Preiss-Handler Pathway NR and How Does It Boost Your Health?" Novalis. [Link]

-

"Preiss-Handler Pathway NAD⁺ Synthesis with Vitamin B3." HD Life Science. [Link]

-

"Nicotinamide phosphoribosyltransferase." Wikipedia, Wikimedia Foundation, 10 Dec. 2023. [Link]

-

Magni, G., et al. "Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme." FEBS Journal, vol. 271, no. 15, 2004, pp. 3051-3062. [Link]

-

Covarrubias, A. J., et al. "NAD+ metabolism and its roles in cellular processes during ageing." Nature Reviews Molecular Cell Biology, vol. 22, no. 2, 2021, pp. 119-141. [Link]

-

"NAD+ synthase." M-CSA, EMBL-EBI. [Link]

-

Pillai, J. B., et al. "The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection." Life Sciences, vol. 284, 2021, p. 119893. [Link]

-

"Nicotinate phosphoribosyltransferase." Wikipedia, Wikimedia Foundation, 25 Aug. 2022. [Link]

-

"Fig. 9.4, [NAD biosynthetic pathways. Three independent...]." Introduction to Epigenetics, NCBI Bookshelf. [Link]

-

"NAD synthase." Proteopedia. [Link]

-

Fons, N. R., et al. "Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors." Scientific Reports, vol. 9, no. 1, 2019, p. 17597. [Link]

-

Parris, J. L., et al. "The NAD+ synthesizing enzyme nicotinamide mononucleotide adenylyltransferase 2 (NMNAT-2) is a p53 downstream target." Cell Cycle, vol. 13, no. 8, 2014, pp. 1327-1334. [Link]

-

Gilar, M., and R. E. Birdsall. "Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations." LCGC International, vol. 34, no. 1, 2021, pp. 14-22. [Link]

-

"Location, Location, Location: Compartmentalization of NAD+ Synthesis and Functions in Mammalian Cells." Trends in Cell Biology, vol. 29, no. 8, 2019, pp. 671-685. [Link]

-

Lu, W., et al. "Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors." Antioxidants & Redox Signaling, vol. 28, no. 3, 2018, pp. 165-179. [Link]

-

Shade, C. "Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging." Mechanisms of Ageing and Development, vol. 189, 2020, p. 111277. [Link]

-

Patrick, Rhonda. "NAD+ in Aging: Role of Nicotinamide Riboside and Nicotinamide Mononucleotide." FoundMyFitness, 28 Jan. 2020. [Link]

-

Okabe, K., et al. "Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes." International Journal of Molecular Sciences, vol. 25, no. 6, 2024, p. 3478. [Link]

-

Moco, S., et al. "A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications." Metabolites, vol. 10, no. 1, 2020, p. 23. [Link]

-

Guan, X., et al. "Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach." Analytical Biochemistry, vol. 545, 2018, pp. 48-55. [Link]

-

Chmielinski, S., et al. "The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note." Analytical and Bioanalytical Chemistry, vol. 407, no. 7, 2015, pp. 1877-1886. [Link]

-

Zhang, J., et al. "Discovered Triethylamine as Impurity in Synthetic DNAs for and by Electrochemiluminescence Techniques." Talanta, vol. 117, 2013, pp. 343-348. [Link]

-

"Triethylamine." SIELC Technologies. [Link]

-

Yoshino, J., et al. "NAD+ intermediates: The biology and therapeutic potential of NMN and NR." Cell Metabolism, vol. 27, no. 3, 2018, pp. 513-528. [Link]

-

Uddin, G. M., et al. "Nicotinamide Mononucleotide: A Promising Molecule for Therapy of Diverse Diseases by Targeting NAD+ Metabolism." Frontiers in Cell and Developmental Biology, vol. 9, 2021, p. 687898. [Link]

-

Stocchi, V., et al. "An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP." Analytical Biochemistry, vol. 231, no. 1, 1995, pp. 136-141. [Link]

-

"Analytical Validation of a Reversed-Phase Ion Pairing HPLC-DAD Method for the Simultaneous Determination of Anthropogenic Pollutants." ResearchGate. [Link]

Sources

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide Mononucleotide: A Promising Molecule for Therapy of Diverse Diseases by Targeting NAD+ Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hdlifenovalis.com [hdlifenovalis.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]

- 7. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 10. NMNAT1 - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Research Portal [scholarship.miami.edu]

- 13. NMNAT: It’s an NAD+ Synthase… It’s a Chaperone… It’s a Neuroprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NAD Synthetase - Creative Enzymes [creative-enzymes.com]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. proteopedia.org [proteopedia.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Ion-pair reversed-phase high-performance liquid chromatography of adenine nucleotides and nucleoside using triethylamine as a counterion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Triethylamine | SIELC Technologies [sielc.com]

- 23. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]